molecular formula C10H9F2NO B11719023 4-(3,5-Difluorophenyl)pyrrolidin-2-one

4-(3,5-Difluorophenyl)pyrrolidin-2-one

Cat. No.: B11719023
M. Wt: 197.18 g/mol
InChI Key: QBLNGTDDICVLKQ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol It is a derivative of pyrrolidin-2-one, where the pyrrolidine ring is substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Another method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization to form pyrrolidin-2-ones . This method allows for selective synthesis and can be tuned by using specific oxidants and additives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3,5-Difluorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Difluorophenyl)pyrrolidin-2-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4-(3,5-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)

InChI Key

QBLNGTDDICVLKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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